molecular formula C17H14Cl2N2O3 B12198241 1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione

Cat. No.: B12198241
M. Wt: 365.2 g/mol
InChI Key: GIXDTANKSWFJQI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with 3-methoxybenzoyl chloride under basic conditions to form an intermediate. This intermediate is then cyclized using a suitable reagent to form the azolidine-2,5-dione ring structure. The reaction conditions may include the use of solvents like dichloromethane or toluene, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione
  • 1-(3,4-Dichlorophenyl)-3-[(3-ethoxyphenyl)amino]azolidine-2,5-dione
  • 1-(3,4-Dichlorophenyl)-3-[(3-hydroxyphenyl)amino]azolidine-2,5-dione

Uniqueness

1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which can impart specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-methoxyanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H14Cl2N2O3/c1-24-12-4-2-3-10(7-12)20-15-9-16(22)21(17(15)23)11-5-6-13(18)14(19)8-11/h2-8,15,20H,9H2,1H3

InChI Key

GIXDTANKSWFJQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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